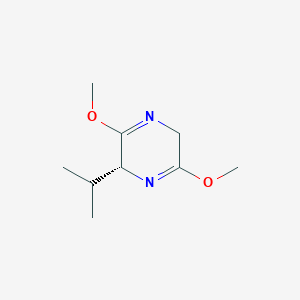

(R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine

説明

(R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine (CAS: 109838-85-9; molecular formula: C₉H₁₆N₂O₂; MW: 184.24) is a chiral dihydropyrazine derivative widely employed as a Schöllkopf auxiliary in asymmetric synthesis . Its stereochemistry (R-configuration at C2) enables high diastereoselectivity in reactions such as lithiation, alkylation, and conjugate additions, making it indispensable for synthesizing enantiomerically pure amino acids and heterocycles . The compound’s methoxy and isopropyl groups contribute to its electronic and steric properties, facilitating regioselective transformations .

特性

IUPAC Name |

(2R)-3,6-dimethoxy-2-propan-2-yl-2,5-dihydropyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2/c1-6(2)8-9(13-4)10-5-7(11-8)12-3/h6,8H,5H2,1-4H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCFWEOGTZZPCTO-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=NCC(=N1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1C(=NCC(=N1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50352920 | |

| Record name | (R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109838-85-9 | |

| Record name | (R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Optimized Bis-Lactim Ether Synthesis

A 2021 protocol (CAS 109838-85-9) detailed a scalable synthesis starting from (R)-3-isopropylpiperazine-2,5-dione (20.7 g, 133 mmol). The procedure involves:

Reagents :

-

Trimethyloxonium tetrafluoroborate (Me₃OBF₄, 2.5 equiv)

-

Dichloromethane (CH₂Cl₂, 500 mL)

-

Ammonium hydroxide (28%, 100 mL)

Procedure :

-

Methylation : The diketopiperazine and Me₃OBF₄ are stirred in CH₂Cl₂ at 20°C for 41 hours, forming a viscous solution.

-

Quenching : Ice and NH₄OH are added at 0°C to hydrolyze excess reagent, followed by extraction and drying.

-

Purification : Chromatography (1:4 ether/pentane) yields 17.464 g (71.5%) of the title compound as a colorless oil.

Characterization :

Ti-Mediated Aldol Alternative

Recent advances (2020) employ titanium-mediated aldol reactions to bypass traditional Schöllkopf protocols. Using an oxazolidinethione chiral auxiliary (e.g., 27 ), Crimmins-type conditions achieve >99:1 diastereoselectivity at scale (27 g). This method eliminates the need for costly Schöllkopf reagents and simplifies purification.

Comparative Analysis of Synthetic Methods

Critical Reaction Parameters and Troubleshooting

Methylation Efficiency

Incomplete O-methylation in the Schöllkopf method often necessitates excess Me₃OBF₄ (2.5 equiv) and extended reaction times (41 hours). Monitoring via TLC (Rf = 0.3 in ether/pentane) is recommended to confirm consumption of the diketopiperazine.

Purification Challenges

The product’s oil-like consistency complicates isolation. Chromatography on silica gel with ether/pentane gradients resolves this, though Kugelrohr distillation (80–90°C, 0.1 mmHg) offers an alternative for larger batches.

化学反応の分析

Types of Reactions

®-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.

Reduction: Reduction reactions can convert the compound into its fully saturated analogs.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the pyrazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts is often employed.

Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyrazine N-oxides, while substitution reactions can produce a variety of functionalized pyrazines.

科学的研究の応用

Flavor and Fragrance Industry

Overview:

This compound is widely used in the flavor and fragrance sector due to its distinctive aroma profile. It enhances sensory experiences in food and beverages, making it a valuable ingredient.

Key Applications:

- Food Flavoring: Used to create complex flavor profiles in gourmet foods.

- Beverage Enhancement: Commonly added to beverages to improve taste and aroma.

Case Study:

In a study conducted by Chem-Impex, (R)-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine was incorporated into a line of premium craft beers, resulting in enhanced aromatic qualities that significantly increased consumer preference ratings .

Agricultural Applications

Overview:

The compound shows potential as an eco-friendly pest attractant, aiding in sustainable agricultural practices.

Key Applications:

- Pest Management: Acts as a natural lure for beneficial insects while deterring harmful pests.

- Sustainable Practices: Reduces reliance on synthetic pesticides.

Data Table: Efficacy in Pest Management

Perfume Formulation

Overview:

The pleasant scent of this compound makes it an essential component in the creation of perfumes.

Key Applications:

- Fragrance Development: Used as a base note in various perfume formulations.

- Consumer Products: Enhances the olfactory appeal of cosmetic products.

Neuroscience Research

Overview:

Recent studies suggest that this compound may possess neuroprotective properties, making it a candidate for research into neurodegenerative diseases.

Key Applications:

- Neuroprotective Studies: Investigated for potential therapeutic effects on conditions like Alzheimer's and Parkinson's disease.

Case Study:

Research published in the Journal of Neurochemistry indicated that this compound exhibited protective effects on neuronal cells subjected to oxidative stress .

Cosmetic Products

Overview:

The compound is being explored for its antioxidant properties and its ability to enhance product scent.

Key Applications:

- Skincare Formulations: Potential use in creams and lotions for its beneficial properties.

- Fragrance Additive: Improves the overall scent profile of cosmetic products.

Chiral Auxiliary in Synthesis

Overview:

this compound serves as a chiral auxiliary in organic synthesis.

Key Applications:

- Stereoselective Synthesis: Used in the preparation of α-amino acids and other chiral compounds.

Data Table: Synthesis Applications

作用機序

The mechanism of action of ®-2,5-Dihydro-3,6-dimethoxy-2-isopropylpyrazine involves its interaction with specific molecular targets and pathways. The compound’s methoxy and isopropyl groups play a crucial role in its binding affinity and activity. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

類似化合物との比較

Stereoisomers: (S)-Enantiomer and Diastereomers

The (S)-enantiomer of the Schöllkopf auxiliary exhibits reversed stereochemical outcomes. For example, in the synthesis of neurotensin receptor ligands, the (2R)-isomer reacted with 5-chloromethyl-pyrazolo[1,5-a]pyridine to yield 14a in 91% yield, while the (2S)-isomer (14b) gave a lower yield of 72% under identical conditions . The R-configuration’s spatial arrangement enhances reactivity in asymmetric alkylation, as seen in azatyrosine synthesis, where it achieved high enantiomeric excess (ee) .

Ethoxy-Substituted Analog: (R)-3,6-Diethoxy-2-isopropyl-2,5-dihydropyrazine

Replacing methoxy with ethoxy groups (CAS: 110117-71-0; molecular formula: C₁₁H₂₀N₂O₂; MW: 212.29) increases steric bulk and lipophilicity. While both compounds serve as chiral auxiliaries, the ethoxy variant’s larger alkoxy groups may reduce solubility in polar solvents but enhance stability in nonpolar environments. No direct yield comparisons are available, but electronic differences (ethoxy is weaker electron-donating than methoxy) likely alter reaction kinetics .

Fully Aromatic Pyrazines: 2-Isopropyl-6-methoxypyrazine

Unlike the dihydro structure of the target compound, 2-isopropyl-6-methoxypyrazine (CAS: 68039-46-3) is fully aromatic. This difference eliminates the possibility of ring-opening reactions or participation in cycloadditions. The aromatic compound is less reactive in lithiation but finds use as a flavorant, contrasting with the dihydro derivative’s synthetic utility .

| Property | Dihydro Pyrazine | Aromatic Pyrazine |

|---|---|---|

| Reactivity | Participates in RCM, alkylation | Limited to electrophilic substitution |

| Applications | Chiral synthesis, ligands | Flavors, fragrances |

Schöllkopf Auxiliary Enantiomers in Catalysis

In metal-organic frameworks (MOFs), the (R)-isomer was incorporated into a chiral frustrated Lewis pair (CFLP4-0.75@MIL-101(Cr)), demonstrating superior enantioselectivity (up to 92% ee) in hydrogenating α,β-unsaturated imines compared to non-chiral analogs .

Q & A

What is the role of (R)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine in stereoselective synthesis, and how does its chiral configuration influence reaction outcomes?

(Basic Research Question)

This compound is widely used as a chiral auxiliary in the stereoselective synthesis of α-amino acids, α-amino-β-hydroxy acids, and α-amino-γ-hydroxy acids . Its (R)-configuration induces asymmetry during alkylation or aldol reactions, directing nucleophilic additions to specific positions. For example, lithiation with n-BuLi at −78°C generates a chiral enolate that reacts with electrophiles (e.g., bromoalkenes) to form diastereomerically enriched products . The methoxy and isopropyl groups stabilize transition states via steric and electronic effects, achieving enantiomeric excess (ee) values >80% in some cases .

How can researchers optimize diastereomeric excess (d.e.) when using this compound in palladium-promoted substitution reactions?

(Advanced Research Question)

Diastereoselectivity depends on reaction temperature, solvent polarity, and stoichiometry. For instance, in palladium-catalyzed couplings with (E)-1,2,4-tribromo-2-butene, maintaining −78°C during lithiation and slow warming to ambient temperature minimizes undesired isomerization . Purification via flash chromatography (e.g., EtOAc-hexane gradients) resolves diastereomers, with d.e. >99% achievable after iterative column runs . Contradictions in reported yields (e.g., 56–71%) may arise from variations in solvent (THF vs. DMPU) or base (BuLi concentration), necessitating systematic optimization .

What analytical techniques are critical for characterizing intermediates derived from this chiral auxiliary?

(Basic Research Question)

Key methods include:

- NMR Spectroscopy : H and C NMR distinguish diastereomers via splitting patterns (e.g., δ 0.62–1.04 ppm for isopropyl groups) and coupling constants ( Hz) .

- Mass Spectrometry (MS) : CI-MS confirms molecular ions (e.g., m/z 501/499 for bis-pyrazinyl products) and fragmentation pathways .

- Vibrational Circular Dichroism (VCD) : Detects C–H vibrational modes (2800–3000 cm) to verify enantiopurity in metal-organic frameworks (MOFs) incorporating this compound .

How do moisture-sensitive reaction conditions impact the stability of intermediates during synthesis?

(Advanced Research Question)

The compound’s enolate intermediates are highly moisture-sensitive. Reactions require anhydrous solvents (THF, DCM) under nitrogen atmosphere, with rigorous exclusion of water to prevent hydrolysis or racemization . For example, lithiation with BuLi in THF at −78°C must avoid ice contamination, as even trace moisture reduces yields by ≥20% . Post-reaction quenching with phosphate buffer (pH 7) stabilizes products before extraction with diethyl ether .

What strategies mitigate competing side reactions in multi-step syntheses using this chiral auxiliary?

(Advanced Research Question)

Side reactions (e.g., over-alkylation or epimerization) are minimized by:

- Controlled Stoichiometry : Limiting electrophile equivalents (e.g., 1:2 substrate:electrophile ratio) prevents bis-adduct formation .

- Low-Temperature Lithiation : Maintaining −78°C ensures selective enolate formation without competing deprotonation at other sites .

- Protecting Groups : Temporary protection of reactive moieties (e.g., NVOC carbamates) avoids undesired cross-reactivity during subsequent steps .

How does the compound’s stereochemistry influence its application in ruthenium-catalyzed ring-closing metathesis (RCM)?

(Advanced Research Question)

The (R)-configuration directs the spatial arrangement of alkenes during RCM, enabling selective formation of five- to seven-membered spirocyclic rings. For example, ruthenium(II) catalysts promote metathesis of 5,5-diene intermediates derived from this auxiliary, yielding cyclohexenone derivatives with >95% stereochemical fidelity . Acid hydrolysis of these spirocycles produces conformationally restricted α-amino-β-hydroxy acids, critical for peptide mimetics .

How can researchers resolve contradictions in reported NMR data for derivatives of this compound?

(Advanced Research Question)

Discrepancies in C NMR shifts (e.g., C-3/C-6 resonances at 161.37–164.11 ppm) often arise from solvent effects (CDCl vs. DMSO) or diastereomeric impurities . To resolve these:

- Compare spectra across multiple solvents.

- Use NOESY or COSY to confirm spatial correlations between protons.

- Validate assignments with X-ray crystallography, as done for spirocyclic intermediates .

What role does this compound play in enantioselective hydrogenation of α,β-unsaturated imines?

(Advanced Research Question)

When incorporated into chiral frustrated Lewis pair (FLP)-MOF catalysts, it enhances enantioselectivity by creating a chiral microenvironment. VCD studies show its C–H vibrations discriminate between prochiral substrates, achieving ee values up to 92% in hydrogenation reactions . Catalyst loading (e.g., 0.75 mmol/g in MIL-101(Cr)) and substrate steric bulk critically influence selectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。